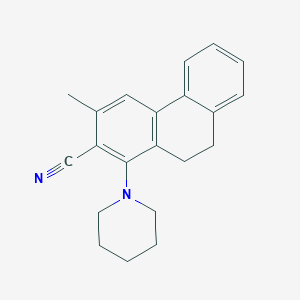
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is a complex organic compound that features a piperidine ring, a phenanthrene backbone, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile typically involves multiple steps, starting with the formation of the phenanthrene backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrene core. The introduction of the piperidine ring can be achieved through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the phenanthrene backbone. The nitrile group is usually introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification steps such as recrystallization, chromatography, and distillation are often employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenanthrene backbone allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share the piperidine ring structure.
Phenanthrene Derivatives: Compounds such as phenanthrene, phenanthrenequinone, and substituted phenanthrenes share the phenanthrene backbone.
Nitrile Compounds: Compounds like benzonitrile, acetonitrile, and other nitrile-containing molecules share the nitrile functional group.
Uniqueness
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, phenanthrene backbone, and nitrile group in a single molecule allows for a wide range of interactions and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H22N2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-methyl-1-piperidin-1-yl-9,10-dihydrophenanthrene-2-carbonitrile |
InChI |
InChI=1S/C21H22N2/c1-15-13-19-17-8-4-3-7-16(17)9-10-18(19)21(20(15)14-22)23-11-5-2-6-12-23/h3-4,7-8,13H,2,5-6,9-12H2,1H3 |
Clé InChI |
BIDWDQJGEXZIPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC3=CC=CC=C32)C(=C1C#N)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


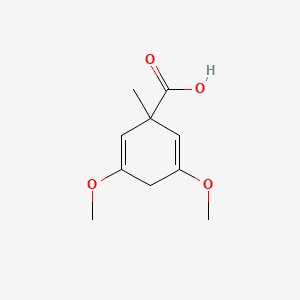
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
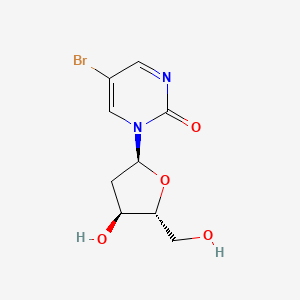
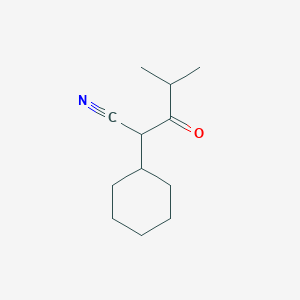

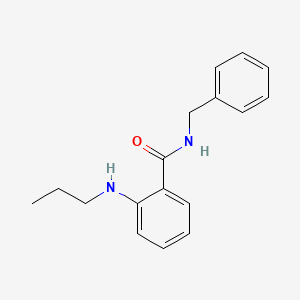

![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
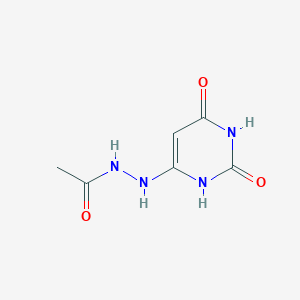
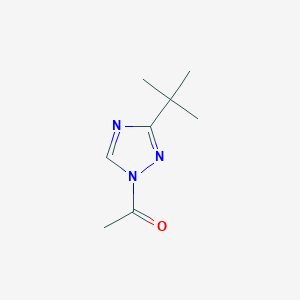
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
